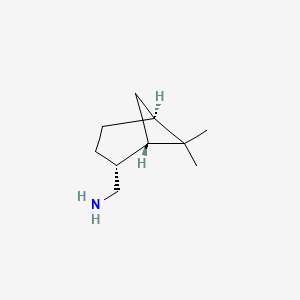

(-)-cis-Myrtanylamine

説明

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are of paramount importance in modern organic synthesis, serving as crucial building blocks, chiral auxiliaries, and resolving agents. sigmaaldrich.comscbt.comsioc-journal.cn Their significance stems from the prevalence of chirality in biologically active molecules, where a specific three-dimensional arrangement of atoms is often essential for therapeutic efficacy. openaccessgovernment.orgacs.org It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine as a core structural element. openaccessgovernment.org The ability to control stereochemistry during a synthesis is critical, as different enantiomers of a molecule can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even harmful. openaccessgovernment.orgnumberanalytics.com Consequently, the development of efficient methods for the synthesis of enantiomerically pure amines is a major focus of contemporary research. sioc-journal.cnrsc.org

Chiral amines are employed in several key strategies to achieve stereocontrol. As chiral auxiliaries, they are temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which they are removed, yielding an enantiomerically enriched product. numberanalytics.comd-nb.info They are also widely used as resolving agents, which involves the formation of diastereomeric salts with a racemic mixture. wikipedia.orgpharmaguideline.com These diastereomers, having different physical properties, can then be separated by methods such as crystallization. wikipedia.orgpharmaguideline.com Furthermore, chiral amines themselves can be essential components of chiral catalysts and ligands that facilitate a wide range of asymmetric transformations. sigmaaldrich.comacs.org

Historical Development of Myrtanylamine Research

The study of myrtanylamine is intrinsically linked to the broader field of terpene chemistry. Terpenes, naturally abundant and chiral molecules, have long been recognized as valuable starting materials in organic synthesis. The development of methods to convert terpenes into optically pure terpenylamines, such as (-)-cis-myrtanylamine, has expanded their utility. researchgate.net Early research focused on establishing convenient synthetic routes from readily available terpenes like α-pinene and β-pinene. researchgate.netmdpi.com A notable method involves hydroboration followed by amination. researchgate.netmdpi.com Over time, the applications of myrtanylamine have diversified, with studies demonstrating its effectiveness as a chiral derivatizing agent for the analysis of racemic carboxylic acids via gas chromatography. researchgate.netresearchgate.net More recent research has explored its use in the development of novel therapeutic agents and in asymmetric catalysis. mdpi.combiocompare.comsigmaaldrich.com

Scope and Research Objectives

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a detailed account of its synthesis, properties, and applications in organic chemistry. The scope is strictly limited to the chemical aspects of this compound, with a particular emphasis on its role as a chiral auxiliary, a resolving agent, and a key building block in the synthesis of other complex molecules. This review will not cover dosage, administration, or safety and adverse effect profiles.

Structure

2D Structure

3D Structure

特性

CAS番号 |

73522-42-6 |

|---|---|

分子式 |

C10H19N |

分子量 |

153.26 g/mol |

IUPAC名 |

[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |

InChI |

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m0/s1 |

InChIキー |

SYJBFPCQIJQYNV-CIUDSAMLSA-N |

異性体SMILES |

CC1([C@H]2CC[C@H]([C@@H]1C2)CN)C |

正規SMILES |

CC1(C2CCC(C1C2)CN)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Cis Myrtanylamine

Preparation from Natural Precursors: Hydroboration-Amination Pathways

The most common and efficient method for synthesizing (-)-cis-Myrtanylamine utilizes the naturally abundant monoterpene (-)-β-pinene as a starting material. The key transformation involves a two-step hydroboration-amination sequence. This pathway is notable for its stereospecificity, which allows the chirality of the starting terpene to be transferred to the final amine product.

A representative reaction scheme is the hydroboration of (-)-β-pinene followed by treatment with hydroxylamine-O-sulfonic acid, which has been reported to produce this compound in high yield. lookchem.com

| Starting Material | Reagents | Product | Reported Yield |

| (-)-β-Pinene | 1. Hydroboration 2. Amination (e.g., H₂NSO₃H) | This compound | 94.0% lookchem.com |

Directed Functionalization and Derivatization Strategies

The primary amine functionality of this compound allows for a wide range of chemical modifications. These reactions enable the incorporation of the chiral myrtanyl scaffold into more complex molecular architectures, such as chiral ligands, catalysts, and biologically active compounds.

The nitrogen atom in this compound can be readily quaternized to form ammonium (B1175870) salts. This is typically achieved by reacting the amine with alkyl halides. For instance, the reaction with an excess of methyl iodide results in the addition of three methyl groups to the nitrogen, yielding trimethyl-cis-myrtanylammonium iodide. csic.es These chiral quaternary ammonium salts have been investigated as structure-directing agents (SDAs) in the synthesis of crystalline materials like zeolites. csic.es The rigid, chiral nature of the myrtanyl group can influence the framework of the resulting inorganic polymer. csic.es

| Amine | Reagent | Product | Application |

| This compound | Methyl Halide (e.g., CH₃I) | Trimethyl-cis-myrtanylammonium salt | Chiral Structure-Directing Agent csic.es |

This compound serves as a key building block for the synthesis of complex imidazole (B134444) derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These derivatives have attracted significant interest in medicinal chemistry, particularly as potent and selective antagonists for the cannabinoid receptor 2 (CB2). sigmaaldrich.comsigmaaldrich.comcnreagent.com The synthesis typically involves a multi-step pathway where the myrtanylamine moiety is incorporated into the imidazole ring system, contributing its specific stereochemistry and lipophilic character to the final molecule.

The primary amine of this compound can undergo condensation reactions with carbonyl compounds to form amides and imines.

Amide Synthesis: Acylation of this compound with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, the reaction with acryloyl chloride and triethylamine (B128534) in dichloromethane (B109758) produces N-((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)acrylamide. nomuraresearchgroup.com This reaction attaches a polymerizable acryloyl group to the chiral amine.

Imine Synthesis: this compound reacts with aldehydes and ketones to form Schiff bases, or imines. A notable application is the synthesis of bidentate diimine ligands, such as N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), which are used in the formation of transition metal complexes for asymmetric catalysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Reagent | Reaction Conditions | Product Type | Example Product |

| Acryloyl chloride | Triethylamine, Dichloromethane | Amide | N-((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)acrylamide nomuraresearchgroup.com |

| 2,3-Butanedione | N/A | Diimine | N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI) sigmaaldrich.com |

As a nucleophile, this compound can participate in substitution reactions, displacing leaving groups from various electrophilic substrates. This reactivity is fundamental to incorporating the myrtanyl group into diverse molecular frameworks.

One example is the nucleophilic substitution of chlorine atoms in quinone systems. This compound has been reacted with chloro-substituted quinones, such as 2,3-dichloro-1,4-naphthoquinone, to synthesize amino-substituted quinones. nih.gov In this reaction, the amine attacks the electron-deficient carbon of the quinone ring, displacing a chloride ion to form a new carbon-nitrogen bond. nih.gov This creates compounds that merge the structural features of the natural terpene with the redox properties of the quinone moiety. nih.gov The reaction proceeds with the formation of 2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3-chloronaphthalene-1,4-dione. nih.gov

Furthermore, the arylation of this compound has been demonstrated through a photochemical dehydrogenative coupling strategy, showcasing its utility in modern synthetic methodologies that form C-N bonds under mild conditions. unica.it These nucleophilic substitution reactions highlight the versatility of this compound as a chiral building block. nih.govunica.it

Cis Myrtanylamine As a Chiral Auxiliary and Ligand Scaffold in Stereoselective Synthesis

Design and Synthesis of Chiral Ligands for Transition Metal Complexes

The stereochemically defined structure of (-)-cis-myrtanylamine allows for its incorporation into various ligand frameworks, where it can effectively transfer chiral information during metal-catalyzed reactions. By reacting the primary amine with suitable electrophiles, a diverse range of ligands, including N,N-diimines, phosphine-containing systems, and ferrocenylimines, have been synthesized and utilized in asymmetric catalysis.

N,N-Diimine Ligands (e.g., N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine)

One of the straightforward applications of this compound is in the synthesis of chiral N,N-diimine ligands. These ligands are typically prepared through the condensation reaction between two equivalents of the chiral amine and a diketone. A notable example is N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), a bidentate diimine ligand formed from the reaction of this compound with 2,3-butanedione. sigmaaldrich.compharm.or.jpresearchgate.netsigmaaldrich.com

Similarly, reaction with 2,6-diacetylpyridine (B75352) yields a C₂-symmetric tridentate bis(imino)pyridine ligand. tandfonline.com In a typical synthesis, a methanolic solution of 2,6-diacetylpyridine is treated with this compound in the presence of a catalytic amount of formic acid. The resulting ligand precipitates from the solution and can be collected after stirring. tandfonline.com These ligands readily form complexes with transition metals like iron(II) and cobalt(II) by reacting with the corresponding metal chlorides, creating catalysts for reactions such as olefin polymerization. tandfonline.com The bulky myrtanyl groups create a specific chiral environment around the metal center, influencing the stereochemical outcome of the catalytic process. tandfonline.comnih.gov

| Ligand Type | Precursors | Metal Complex Examples | Application |

| Bidentate Diimine | This compound, 2,3-butanedione | Not specified | Asymmetric Synthesis sigmaaldrich.comsigmaaldrich.com |

| Tridentate Bis(imino)pyridine | This compound, 2,6-diacetylpyridine | Iron(II), Cobalt(II) | Ethylene Polymerization tandfonline.com |

Chiral Phosphine (B1218219) Ligands

While less common than diimines, this compound has been used as a chiral backbone for the synthesis of ligands incorporating phosphorus. These are often P,N or P,S type ligands, which combine the steric bulk of the myrtanyl group with the electronic properties of the phosphorus donor atom.

An example involves the synthesis of chiral-centered amidodithiophosphonates. mdpi.com These ligands are prepared by reacting Lawesson's reagent dimer analogue, [FcP(= S)(μ-S)]₂, with this compound in toluene. This reaction yields the novel chiral amidodithiophosphonate [Fe(η⁵-C₅H₅)(η⁵-C₅H₄P(=S)(SH)(NH-myrtanyl))]. This ligand can then be reacted with a gold(I) source, such as triphenylphosphinegold(I) chloride ([(PPh₃)AuCl]), to generate a chiral gold(I) phosphine complex. mdpi.com In these complexes, the amidodithiophosphonate acts as a ligand, coordinating to the gold center, which also bears a triphenylphosphine (B44618) ligand. mdpi.com Such complexes are of interest for their potential in asymmetric catalysis and materials science.

Ferrocenylimine-Based Ligands

The combination of the planar chirality of a ferrocene (B1249389) unit with the central chirality of this compound leads to the formation of powerful C,N-chelate ligands. These ferrocenylimine-based ligands are synthesized by the condensation of an acylferrocene with this compound in a solvent like benzene. sioc-journal.cn

The resulting chiral ferrocenylimines can undergo asymmetric cyclopalladation upon reaction with sodium tetrachloropalladate(II). This process creates di-μ-chloro-bridged dimeric palladium complexes with both planar and central chirality. sioc-journal.cn These dimers can be subsequently treated with monodentate ligands like triphenylphosphine or pyridine (B92270) to yield stable, mononuclear cyclopalladated complexes. sioc-journal.cn The absolute configuration of these final complexes has been confirmed through single-crystal X-ray analysis, demonstrating the effective transfer of chirality from the myrtanylamine scaffold to the final organometallic structure. sioc-journal.cn

Application as Chiral Derivatizing Reagents in Enantiomeric Resolution

A chiral derivatizing agent (CDA) is a chiral compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. mdpi.com Since diastereomers possess different physical properties, they can be separated or distinguished using standard analytical techniques like chromatography or NMR spectroscopy. mdpi.com this compound serves as an effective CDA for the resolution of various racemic compounds, particularly carboxylic acids and amino acids. mdpi.comcolab.ws

Formation of Diastereomeric Amides and Esters

The primary amine group of this compound readily reacts with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form stable diastereomeric amides. This reaction is a cornerstone of its use in chiral resolution. For instance, it has been successfully employed to convert racemic carboxylic acids into their corresponding diastereomeric amides, which can then be analyzed, often by gas chromatography, to determine the enantiomeric composition of the original acid. colab.ws

This principle is also applied in preparative scale resolutions. A racemic acid can be reacted with this compound to form a mixture of diastereomeric salts or amides. Due to their different physical properties, such as solubility, these diastereomers can often be separated by fractional crystallization or chromatography. mdpi.com In a process known as dynamic resolution, this compound can be used to form diastereomeric salts with racemic α-substituted carboxylic acids. Under specific conditions, the less soluble diastereomeric salt precipitates, while the more soluble one remains in solution and can epimerize, leading to a high yield of the desired enantiomer.

| Racemic Substrate | Derivatization Product | Purpose |

| Carboxylic Acids | Diastereomeric Amides | Analytical GC Separation colab.ws |

| α-Substituted Carboxylic Acids | Diastereomeric Salts | Dynamic Resolution |

| (R,S)-Baclofen | Diastereomeric Amides | Chromatographic Separation mdpi.com |

Chromatographic Enantioseparation Methodologies

The formation of diastereomers using this compound is a powerful strategy for enantioseparation via chromatographic methods. Once the enantiomeric mixture is converted into a diastereomeric mixture, techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used for separation. mdpi.com

For example, this compound has been used as a chiral auxiliary within a more complex chiral derivatizing reagent for the enantioresolution of the drug (R,S)-baclofen. mdpi.com Similarly, it has been incorporated into derivatizing agents based on cyanuric chloride to resolve amino acids like DL-selenomethionine. The resulting diastereomers are then separated on a reversed-phase C18 HPLC column, allowing for their quantification. The choice of the chiral amine, the chromatographic conditions (mobile phase, column type), and the nature of the analyte all play a crucial role in achieving successful separation of the diastereomers.

Development of Organocatalysts Incorporating the Myrtanyl Moiety

The rigid bicyclic structure and inherent chirality of the myrtanyl framework, derived from the natural terpene α-pinene, have made it an attractive scaffold for the design of novel organocatalysts. The well-defined stereochemistry of this compound allows for its incorporation into catalyst structures to create a specific chiral environment around the active site, influencing the stereochemical outcome of chemical transformations. Researchers have successfully developed and utilized myrtanyl-based organocatalysts in key stereoselective carbon-carbon bond-forming reactions, such as the Mannich and aldol (B89426) reactions.

One area of application is in the asymmetric three-component Mannich reaction, a powerful method for synthesizing chiral β-amino carbonyl compounds. A chiral catalyst derived directly from this compound has been developed and screened for its effectiveness. researchgate.netsigmaaldrich.comsigmaaldrich.com In a benchmark reaction involving hydroxyacetone, p-anisidine, and p-nitrobenzaldehyde, the myrtanyl-derived catalyst demonstrated its ability to induce stereoselectivity, providing the corresponding Mannich adduct with good yield and diastereoselectivity, although with modest enantioselectivity compared to other catalysts in the same study. researchgate.net

The specific findings for the catalyst derived from this compound in the benchmark Mannich reaction are detailed below:

Table 1: Performance of this compound-Derived Catalyst in a Three-Component Mannich Reaction researchgate.net

| Reactants | Catalyst Derived From | Solvent | Yield (%) | dr (anti/syn) | ee (%) (anti) |

|---|

Another significant development is the creation of myrtanyl-prolinamide, a new prolinamide derivative that functions as a highly effective organocatalyst for stereoselective direct aldol reactions. researchgate.netresearchgate.netmetu.edu.tr This catalyst combines the structural features of the myrtanyl group with the well-established catalytic capabilities of proline. The myrtanyl-prolinamide catalyst has been shown to work efficiently for the direct aldol reaction between various aldehydes and ketones, particularly under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netgoogle.com The catalyst provides the desired aldol products in high yields and with excellent stereoselectivity. researchgate.netacs.org

Research has demonstrated the catalyst's effectiveness in the reaction of acetone (B3395972) with various aromatic aldehydes. The results highlight the catalyst's ability to consistently produce high enantiomeric excesses (ee).

Table 2: Myrtanyl-Prolinamide Catalyzed Aldol Reaction of Acetone and Benzaldehydes researchgate.net

| Aldehyde | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | 24 | 98 | 96 |

| 4-Nitrobenzaldehyde | 12 | 99 | 97 |

| 4-Chlorobenzaldehyde | 24 | 98 | 96 |

| 4-Bromobenzaldehyde | 24 | 98 | 95 |

| 4-Methylbenzaldehyde | 36 | 95 | 96 |

| 2-Chlorobenzaldehyde | 36 | 96 | 94 |

The development of these organocatalysts underscores the utility of the myrtanyl moiety as a chiral building block. By integrating the rigid and stereochemically defined structure of this compound into catalyst design, it is possible to create effective tools for asymmetric synthesis, expanding the repertoire of organocatalytic methods for producing enantiomerically enriched molecules.

Catalytic Applications of Cis Myrtanylamine Derived Systems in Asymmetric Transformations

Transition Metal-Mediated Asymmetric Catalysis

Palladium-Catalyzed Asymmetric Reactions

Palladium catalysts have been extensively utilized in conjunction with (-)-cis-myrtanylamine derivatives to achieve a range of asymmetric transformations. These reactions often leverage the chiral environment provided by the myrtanyl scaffold to control the stereochemical outcome of bond-forming events.

A significant application of this compound in palladium catalysis is the directed C-H activation and subsequent intramolecular amination to construct complex nitrogen-containing heterocycles. nih.govacs.org A picolinamide-assisted palladium-catalyzed C-H bond activation strategy has been developed to synthesize various azabicyclic scaffolds, including azetidines and pyrrolidines, from aliphatic amines. nih.govacs.org

In a notable example, the application of this methodology to a derivative of this compound resulted in an unusual carbon-carbon bond activation. nih.govacs.org This process involves an intramolecular "SN2-like" displacement of a cyclopalladium fragment from a tertiary carbon center, initiated by the electron pair of the nitrogen atom. nih.govacs.org This transformation highlights the unique reactivity that can be accessed by employing structurally complex chiral auxiliaries like this compound.

The general approach involves the use of a directing group, which positions the palladium catalyst in proximity to a specific C-H bond, facilitating cyclometalation. researchgate.net While five-membered ring cyclometallated intermediates are common in directed aliphatic C-H activation, the use of specific ligands can promote the formation of less common four-membered ring intermediates. researchgate.net

Table 1: Palladium-Catalyzed Intramolecular Amination

| Starting Material | Catalyst System | Product | Key Feature |

|---|---|---|---|

| This compound derivative | Palladium catalyst with picolinamide (B142947) directing group | Polycyclic azetidines and pyrrolidines | Unprecedented C-C bond activation via SN2-like displacement of a cyclopalladium fragment. nih.govacs.org |

The rigid chiral backbone of this compound has been exploited in the diastereoselective synthesis of planar chiral ferrocene (B1249389) derivatives through cyclopalladation. acs.org New chiral ferrocenylimines have been synthesized from the reaction of acylferrocene with this compound. acs.orgresearchgate.net

The subsequent cyclopalladation of these imines with sodium tetrachloropalladate(II) proceeds with high stereoselectivity, yielding dimeric cyclopalladated complexes. acs.orgresearchgate.net These dimers can be further reacted with phosphine (B1218219) ligands to afford mononuclear cyclopalladated ferrocene complexes. acs.org X-ray diffraction studies have confirmed the absolute configurations of these planar chiral derivatives. acs.org The high diastereoselectivity observed in these reactions underscores the effective transfer of chirality from the myrtanyl group to the ferrocene scaffold. acs.org

Table 2: Diastereoselective Cyclopalladation of Ferrocenylimines

| Reactants | Reagent | Product | Stereoselectivity |

|---|---|---|---|

| Acylferrocene and this compound | Sodium tetrachloropalladate(II) | Planar chiral cyclopalladated derivatives of ferrocene | High diastereoselectivity. acs.org |

While specific examples of this compound in palladium-catalyzed carbonylation are not extensively detailed in the provided search results, the general utility of palladium in carbonylation reactions is well-established. mdpi.comnih.gov These reactions involve the coupling of an organic halide or triflate with carbon monoxide and a nucleophile, such as an amine or alcohol, to form carbonyl compounds. nih.gov Given the successful use of this compound as a chiral nucleophile and directing group in other palladium-catalyzed reactions, its application in asymmetric carbonylation processes represents a logical extension of its utility. For instance, over 50% yield was achieved in the carbonylation of olefins using a derivative of this compound. najah.edu

Diastereoselective Cyclopalladation Processes

Ruthenium-Catalyzed Oxidative Deamination

A green and efficient method for the oxidative deamination of primary amines using water as the oxidant has been developed, catalyzed by a ruthenium pincer complex. acs.orgresearchgate.netnih.gov This reaction liberates hydrogen gas and avoids the use of sacrificial oxidants. acs.orgresearchgate.netnih.gov

When the bulky this compound was subjected to these reaction conditions, it was converted to the corresponding carboxylic acid in a moderate yield of 71%. acs.orgresearchgate.netnih.gov In some cases, a side product, likely di-cis-myrtanylamine, was observed. sci-hub.se This transformation demonstrates the ability of the ruthenium catalyst to accommodate sterically demanding substrates. Mechanistic studies and DFT calculations have indicated that water not only acts as the oxidant but also assists in the hydrogen liberation steps of the amine dehydrogenation process. acs.orgresearchgate.net

Table 3: Ruthenium-Catalyzed Oxidative Deamination of this compound

| Substrate | Catalyst | Oxidant | Product | Yield |

|---|---|---|---|---|

| This compound | Ruthenium pincer complex | Water | Corresponding carboxylic acid | 71%. acs.orgresearchgate.netnih.gov |

Cobalt-Catalyzed Pauson-Khand Reactions

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes. wikipedia.org Chiral auxiliaries are often employed to induce enantioselectivity in this reaction.

Bis(diphenylphosphino)amine (PNP) ligands derived from this compound have been synthesized and their cobalt carbonyl complexes have been studied. psu.edu It was found that when the PNP ligand chelates to a single cobalt center, the resulting complex is active for the catalytic Pauson-Khand reaction. psu.edu However, when the ligand bridges two cobalt centers, the reaction proceeds stoichiometrically. psu.edu While the use of these chiral ligands has not yet led to enantioselective catalytic Pauson-Khand cycloadditions, a small enantiomeric excess (15% ee) was observed in a stoichiometric reaction with a related complex. psu.edu This suggests that with further optimization, ligands derived from this compound could be effective in asymmetric Pauson-Khand reactions.

Mechanistic Investigations and Elucidation of Reaction Pathways Involving Cis Myrtanylamine

Stereocontrol and Regioselectivity in Metal-Catalyzed Transformations

The steric bulk of the myrtanyl group in (-)-cis-Myrtanylamine and its derivatives plays a pivotal role in directing the stereochemical and regiochemical outcomes of metal-catalyzed reactions.

In rhodium-catalyzed allylic C-H activation reactions, the use of chiral ligands is essential for achieving high enantioselectivity. pku.edu.cn While not a direct ligand itself in these specific examples, derivatives of this compound can be envisioned as chiral auxiliaries or ligands to influence the formation of stereocenters, including quaternary carbons. pku.edu.cn The rigid framework of the myrtanyl group can effectively shield one face of a reactive intermediate, directing the approach of a reactant to the opposite face.

For instance, in the coupling of 2-aminobenzamide (B116534) with this compound, a modest diastereoselectivity (dr = 1.9:1) was observed. marquette.edu This suggests that the chiral information from the myrtanylamine is transferred to the product, albeit with moderate efficiency in this particular case. In contrast, the coupling with (+)-dehydroabietylamine resulted in no detectable racemization, highlighting how different chiral amines can exert varying degrees of stereocontrol. marquette.edu

The use of this compound derivatives as ligands for transition metals allows for the creation of a chiral environment around the metal center. For example, N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), prepared from this compound, can form transition metal complexes used in asymmetric synthesis. sigmaaldrich.compsu.edu The stereochemical outcome of such catalyzed reactions is dictated by the specific geometry and electronic properties of the metal-ligand complex.

In a study on rhodium-catalyzed three-component carboamination of dienes, while not directly using this compound, the principle of using chiral ligands to control enantioselectivity is central. snnu.edu.cn The development of new chiral Rh(II)-carboxylate complexes has also been crucial for achieving high enantioselectivity in reactions like bicyclobutanation. nih.gov These examples underscore the importance of the chiral ligand in creating a selective catalytic environment, a role that derivatives of this compound can fulfill.

| Chiral Amine | Diastereomeric Ratio (dr) |

| This compound | 1.9:1 marquette.edu |

| (+)-Dehydroabietylamine | No detectable racemization marquette.edu |

Carbon-Carbon Bond Activation Mechanisms

Carbon-carbon (C-C) bond activation is a challenging yet powerful transformation in organic synthesis. wikipedia.orgrsc.org The inherent stability of C-C bonds makes their cleavage difficult. wikipedia.org Mechanistic pathways for C-C bond activation often involve transition metal complexes and can proceed through oxidative addition or β-carbon elimination. wikipedia.orgresearchgate.net

While direct examples of this compound mediating C-C bond activation are not prevalent in the reviewed literature, its derivatives can participate as directing groups or ligands in such processes. The amine functionality can coordinate to a metal center, bringing it in proximity to a C-C bond and facilitating its cleavage. This "directing group" strategy is a common approach to overcoming the kinetic and thermodynamic barriers of C-C activation. u-tokyo.ac.jp

The general mechanisms for transition-metal-catalyzed C-C bond activation involve:

Oxidative Addition: A low-valent metal center inserts directly into a C-C bond, forming a bis(organyl)metal complex. wikipedia.org This is often energetically unfavorable due to the strength of the C-C bond. wikipedia.org

β-Carbon Elimination: A metal complex with a M-C bond undergoes elimination of a group attached to the β-carbon, forming a new M-C bond and a double bond. wikipedia.org

In rhodium-catalyzed reactions, C-H activation is often a competing and more favorable process than C-C activation. wikipedia.orgnih.gov However, by careful design of the substrate and catalyst, C-C bond activation can be achieved. For instance, rhodium catalysts have been shown to mediate C-C bond formation via C-H activation, and it is conceivable that under specific conditions, the reverse reaction (C-C bond cleavage) could be promoted. nih.gov

Radical Generation and Propagation in C-H Functionalization

Recent advancements in photoredox catalysis have enabled the generation of radical species under mild conditions for C-H functionalization. nih.govuni-bayreuth.de this compound has been utilized in the late-stage functionalization of complex molecules through radical-mediated pathways. nih.govunina.it

The general mechanism for photoredox-catalyzed C-H functionalization involves the following key steps:

Photoexcitation: A photocatalyst absorbs light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a substrate to generate a radical ion.

Radical Formation: The radical ion can then undergo further transformations, such as deprotonation or fragmentation, to form a neutral radical.

Radical Propagation: The generated radical reacts with another molecule, propagating a chain reaction. masterorganicchemistry.comlibretexts.org

Product Formation and Catalyst Regeneration: The radical intermediate is converted to the final product, and the photocatalyst is returned to its ground state to complete the catalytic cycle.

In the context of this compound, it has been subjected to late-stage functionalization via a 1,5-hydrogen atom transfer (HAT) of chlorosulfonamides, leading to remote C-H amidation and chlorination. nih.govrsc.org This process involves the generation of a nitrogen-centered radical that intramolecularly abstracts a hydrogen atom from a remote carbon, creating a carbon-centered radical which can then be functionalized. rsc.org

The mechanism for the visible-light-promoted C(sp³)–H amidation of N-chlorosulfonamides is proposed to involve a SET-based radical pathway. rsc.org This methodology has been successfully applied to modify this compound, demonstrating its utility in derivatizing biologically relevant scaffolds. rsc.org

| Step | Description |

| Initiation | Generation of initial radical species, often via a photocatalyst and an initiator like AIBN. libretexts.org |

| Propagation | A radical reacts to form a new bond and another radical, continuing the chain reaction. masterorganicchemistry.com |

| Termination | Two radicals combine to end the chain reaction. |

Elucidation of Oxidative Deamination Mechanisms

Oxidative deamination is a fundamental biochemical process and a useful synthetic transformation for converting amines to ketones or aldehydes. nih.gov This process can be catalyzed by enzymes such as monoamine oxidases (MAOs) and transaminases. nih.govtdx.cat

The enzymatic oxidative deamination of amines by MAOs typically involves the oxidation of the amine to an imine, with the concomitant reduction of a flavin cofactor. The imine is then hydrolyzed to the corresponding carbonyl compound and ammonia. nih.gov While specific studies on the oxidative deamination of this compound by MAO are not detailed in the provided search results, the general mechanism for amine oxidation by these enzymes is well-established. Directed evolution and protein engineering have been employed to broaden the substrate scope of MAOs to include bulkier amines. nih.govnih.gov

Oxidative Deamination of the Amino Donor: The amino donor binds to the pyridoxal-5'-phosphate (PLP) cofactor, forming an external aldimine. This is followed by a tautomerization to a ketimine, which is then hydrolyzed to release the keto product and form pyridoxamine-5'-phosphate (PMP). tdx.cat

Reductive Amination of the Amine Acceptor: The keto acceptor binds to the PMP, and the reverse process occurs to generate the new amine product and regenerate the PLP cofactor. tdx.cat

Kinetic resolution of chiral amines can be achieved using ω-transaminases, where one enantiomer of a racemic amine is selectively deaminated. researchgate.net

| Enzyme | Cofactor | General Transformation |

| Monoamine Oxidase (MAO) | FAD | Amine → Imine → Ketone/Aldehyde nih.gov |

| Transaminase (TA) | PLP | Amine + Keto Acid ⇌ Ketone/Aldehyde + Amino Acid tdx.cat |

| Amine Dehydrogenase (AmDH) | NAD(P)H | Amine + NAD(P)+ ⇌ Imine + NAD(P)H nih.govacs.org |

Kinetic and Isotope Effect Studies for Reaction Mechanism Probing

Kinetic studies and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. libretexts.org

A deuterium (B1214612) isotope effect (kH/kD) is the ratio of the rate constant for a reaction with a hydrogen atom at a specific position to the rate constant for the same reaction with a deuterium atom at that position. libretexts.orgnih.gov A primary KIE (kH/kD > 1) is observed when the C-H bond being broken is involved in the rate-determining step. libretexts.org The magnitude of the KIE can provide insights into the geometry of the transition state. nih.gov

In the context of metal-catalyzed C-H activation, a significant KIE is often indicative that C-H bond cleavage is part of the rate-determining step. nih.gov For example, in a rhodium-catalyzed C-H/C-O coupling, a KIE of 1.8 ± 0.1 supported a mechanism involving C-H bond cleavage at or before the rate-determining step. nih.gov In studies of rhodium-catalyzed carboamination, a KIE value can help determine if C-H activation is the turnover-limiting process. snnu.edu.cn

Isotope effect studies have also been crucial in understanding the mechanism of enzymes like MAO-B. For the oxidation of a tetrahydropyridine (B1245486) derivative, a normal deuterium isotope effect was observed for kcat/KM, while a modest inverse isotope effect was seen for the rate of inactivation. core.ac.uk Such studies can help to dissect complex reaction pathways involving both substrate turnover and enzyme inactivation. core.ac.uk

While specific KIE studies for reactions directly involving this compound were not found in the search results, these principles are generally applicable for probing the mechanisms of the transformations in which it participates.

Structural and Conformational Characterization of Cis Myrtanylamine and Its Derivatives

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful technique for the unambiguous determination of the absolute stereochemistry and the preferred solid-state conformation of chiral molecules. libretexts.org While a crystal structure for the parent (-)-cis-Myrtanylamine is not readily found in the surveyed literature, the analysis of its derivatives provides critical insights into the conformational preferences of the myrtanyl framework.

The crystal structures of several derivatives confirm the cis relationship between the aminomethyl group and the gem-dimethyl bridge. For instance, the structure of a nadimide derivative synthesized from this compound has been confirmed by X-ray analysis, verifying the retention of the absolute configuration of the stereocenters. mdpi.com Similarly, a study on an oxalamide derivative of cis-myrtanylamine utilized single-crystal X-ray diffraction to reveal its detailed molecular structure. researchgate.net Another example is the structural determination of 2-((6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-3-bromonaphthalene-1,4-dione by single crystal diffraction, which established the connectivity and stereochemistry of the molecule. researchgate.net

These crystallographic studies consistently show that the bicyclo[3.1.1]heptane system of the myrtanyl moiety adopts a strained, boat-like conformation. The substituent at the C2 position occupies a pseudo-equatorial position to minimize steric interactions. The solid-state packing of these derivatives is often governed by intermolecular interactions, such as hydrogen bonding involving the amine or amide functionalities.

Table 1: Crystallographic Data for a this compound Derivative (NBI Molecule) Note: This data is for a nadimide derivative of this compound as reported in a study. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₃₄N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.543(2) |

| b (Å) | 11.456(2) |

| c (Å) | 12.567(3) |

| α (°) | 90 |

| β (°) | 109.54(3) |

| γ (°) | 90 |

| Volume (ų) | 1429.4(5) |

| Z | 2 |

| Temperature (K) | 120 |

Advanced Spectroscopic Techniques for Solution-State Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound and its derivatives in solution. s-pact.com The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular connectivity and stereochemistry.

The ¹H NMR spectrum of this compound displays characteristic signals for the bicyclic system. The two methyl groups on the bridge (C6) typically appear as distinct singlets, reflecting their different chemical environments. The protons of the aminomethyl group and the protons on the bicyclic core give rise to a complex pattern of multiplets due to spin-spin coupling. For example, early studies noted the methyl proton peaks in the n.m.r. spectrum of cis-myrtanylamine. rsc.org

In derivatives, the chemical shifts of the protons adjacent to the nitrogen atom are significantly affected by the nature of the substituent. For instance, in N-acylated or N-alkylated derivatives, the signals for the -CH₂-N- protons are shifted downfield.

¹³C NMR spectroscopy provides complementary information. The spectrum of a symmetrically substituted derivative, 2,5-dichloro-3,6-bis(((-)-cis-myrtanyl)amino)-1,4-benzoquinone, showed distinct signals for the carbons of the myrtanyl moiety, including those for the methyl groups and the carbons of the bicyclic frame. tubitak.gov.tr

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative Note: Data for 2,5-dichloro-3,6-bis(((-)-cis-myrtanyl)amino)-1,4-benzoquinone in CDCl₃. tubitak.gov.tr

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 172.12 |

| C-N | 145.44 |

| C-Cl | 99.23 |

| Myrtanyl Carbons | 50.20, 43.44, 42.56, 41.23, 38.67, 33.21, 33.17, 27.87, 27.84, 25.84, 23.20, 23.19, 19.52 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. whitman.eduacdlabs.com The fragmentation of this compound and its derivatives is influenced by the rigid bicyclic structure and the functional groups present.

For derivatives of this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight. For example, the electrospray ionization (ESI) mass spectrum of a nadimide derivative showed a clear [M+H]⁺ ion at m/z 463.2. mdpi.com Similarly, for 2,5-dichloro-3,6-bis(((-)-cis-myrtanyl)amino)-1,4-benzoquinone, the [M+H]⁺ ion was observed at m/z 479.1. tubitak.gov.tr

The fragmentation pathways often involve the loss of small neutral molecules or radicals from the myrtanyl framework or the substituent. Common fragmentation patterns for cyclic amines can involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org The specific fragmentation pattern is highly dependent on the nature of the derivative.

Table 3: Mass Spectrometry Data for selected this compound Derivatives

| Derivative | Ionization Method | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| Nadimide Derivative (C₂₈H₃₄N₂O₄) | ESI | 463.2 | [M+H]⁺ | mdpi.com |

| 2,5-dichloro-3,6-bis(((-)-cis-myrtanyl)amino)-1,4-benzoquinone (C₂₆H₃₆Cl₂N₂O₂) | MS | 479.1 | [M+H]⁺ | tubitak.gov.tr |

| 2-chloro-3-(((-)-cis-myrtanyl)amino)-1,4-naphthoquinone (C₂₀H₂₂ClNO₂) | MS | 411.3 | [M+H]⁺ | tubitak.gov.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical properties, such as specific rotation and circular dichroism, are highly sensitive to the stereochemistry of a molecule. For this compound, these properties are a direct consequence of its chiral nature, originating from the stereocenters within the pinane (B1207555) skeleton.

The specific rotation ([α]) is a fundamental chiroptical property used to characterize chiral compounds. This compound exhibits a specific rotation of [α]²²/D of -30.5° (neat), with the negative sign indicating its levorotatory nature. sigmaaldrich.comsigmaaldrich.com This value is a characteristic physical constant for this enantiomer.

While detailed circular dichroism (CD) studies on this compound itself are not extensively reported in the searched literature, the chiroptical properties of its derivatives are of significant interest. The introduction of a chromophore near the chiral center, as in the case of N-acylated or N-arylated derivatives, allows for the study of the induced CD signals. The sign and intensity of the Cotton effects in the CD spectra of these derivatives can be correlated with the absolute configuration of the stereogenic centers in the myrtanyl moiety. For example, the chiroptical properties of polymers containing a pinanyl group have been studied, indicating that the chirality of the monomer unit influences the properties of the macromolecule. researchgate.net

Table 4: Physical and Chiroptical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₉N | sigmaaldrich.com |

| Molecular Weight | 153.26 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Specific Rotation [α]²²/D | -30.5° (neat) | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index n20/D | 1.4877 | sigmaaldrich.comsigmaaldrich.com |

Advanced Material Science and Bio Organic Chemistry Applications

Incorporation into Polymeric Architectures for Material Development

The intrinsic chirality of (-)-cis-Myrtanylamine makes it an excellent candidate for the synthesis of chiral polymers, which are sought after for applications in enantioselective separations, catalysis, and advanced optics. Researchers have successfully incorporated this chiral amine into various polymeric backbones to impart specific structural and functional properties.

One notable application involves its use as a starting material for nadimide-based monomers. This compound is used to synthesize pinanyl-substituted nadimides (NBpin), which can then undergo ring-opening metathesis polymerization (ROMP). researchgate.netmdpi.com This process, often in copolymerization with other bifunctional monomers, yields highly cross-linked polynorbornenes. mdpi.com These resulting polymers form mechanically strong and stable films that are insoluble in many organic solvents, making them promising candidates for use as semipermeable or membrane materials, particularly for the separation of organic compounds or gases. mdpi.comnih.gov

In the field of inorganic materials, derivatives of this compound have been employed as chiral structure-directing agents (SDAs). Specifically, trimethyl-cis-myrtanylammonium, a quaternized form of the amine, was used to direct the synthesis of a new borosilicate zeolite material known as CIT-1. csic.es This demonstrates that the chirality of the amine can be transferred to influence the formation of complex, ordered inorganic frameworks. csic.es

Table 1: Polymeric Systems Derived from this compound

| Monomer/SDA Derivative | Polymer Type | Polymerization Method | Key Finding/Application |

| Pinanyl-substituted nadimide (NBpin) | Cross-linked Polynorbornene | Ring-Opening Metathesis Polymerization (ROMP) | Creates mechanically strong, solvent-stable films for potential use as membrane materials. mdpi.com |

| Trimethyl-cis-myrtanylammonium | Borosilicate Zeolite (CIT-1) | Hydrothermal Synthesis | Acts as a chiral structure-directing agent to form a new zeolite framework. csic.es |

Design of Structurally Rigid Analogues for Bio-organic Probes

The unique, sterically constrained structure of this compound is a valuable scaffold for designing molecular probes to investigate biological systems. By modifying the amine group, researchers can create analogues that interact with specific biological targets, helping to elucidate structure-activity relationships (SAR) and biological mechanisms.

A clear example is the synthesis of a (-)-cis-myrtanyl acetamidinium (B1228376) (MAA) variant. This compound was specifically created to probe the SAR of a small molecule hit compound, NSC 194308, which was found to stall the pre-mRNA splicing process by promoting an early-stage U2AF2–RNA complex. colab.ws Comparing the activity of the original compound with the MAA variant helped to establish that the thiosulfate (B1220275) group was essential for its anti-splicing activity. colab.ws

Furthermore, this compound has been used to synthesize novel chiral-centered amidodithiophosphonates. These ligands can be complexed with metals like gold(I) to create organometallic probes. researchgate.netgoogle.com Such complexes have been studied for their binding interactions with human serum alpha(1)-acid glycoprotein (B1211001) (AAG), a significant drug carrier protein in blood plasma, demonstrating their utility in probing large protein binding cavities. google.com

Table 2: Bio-organic Probes and Analogues from this compound

| Analogue/Derivative | Biological Target/Process | Research Finding |

| (-)-cis-Myrtanyl acetamidinium (MAA) | Pre-mRNA Splicing (U2AF2–RNA complex) | Used as a structural variant to probe the structure-activity relationship of a splicing inhibitor. colab.ws |

| Chiral amidodithiophosphonate-gold(I) complexes | Human Serum Alpha(1)-Acid Glycoprotein (AAG) | The organogold complexes serve as probes to explore the large binding cavity of the AAG protein. google.com |

| Substituted Ethylene Diamines | Mycobacterium tuberculosis | The myrtanyl moiety contributed to the antitubercular activity of a library of compounds. smolecule.com |

Building Blocks for Complex Organic Molecules with Defined Chirality

Due to its enantiopure nature and rigid bicyclic pinane (B1207555) skeleton, this compound is an essential chiral building block in asymmetric synthesis. scbt.comscientificlabs.co.uk It serves as a precursor for a wide range of more complex molecules where stereochemical control is paramount.

A primary application is in the synthesis of chiral ligands for catalysis. It is used as a reactant to prepare N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), a bidentate diimine ligand that forms complexes with transition metals to catalyze asymmetric reactions. sigmaaldrich.comsigmaaldrich.comacs.org It is also a key component in preparing chiral catalysts for asymmetric three-component Mannich reactions. sigmaaldrich.comacs.org

The amine is also a versatile starting material for pharmacologically active compounds. It is a building block for imidazole (B134444) derivatives that have been identified as potent and selective antagonists for the cannabinoid receptor 2 (CB2). sigmaaldrich.comsigmaaldrich.comacs.org Additionally, it has been subjected to palladium-catalyzed C(sp³)–H bond activation to construct complex polycyclic nitrogen-containing heterocycles, such as azetidines, which are important scaffolds in medicinal chemistry. acs.orggoogle.com In another advanced application, this compound was used to synthesize a chiral pinene-derived iminodiacetic acid (PIDA) ligand, which protects boronic acids and enables stereoselective Suzuki-Miyaura cross-coupling reactions for the automated synthesis of complex molecules.

Table 3: Complex Molecules Synthesized Using this compound

| Synthesized Molecule Class | Synthetic Method | Application/Significance |

| Imidazole Derivatives | Multi-step synthesis | Potent and selective cannabinoid receptor (CB2) antagonists. sigmaaldrich.comsigmaaldrich.comacs.org |

| N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI) | Reaction with 2,3-butanedione | Chiral ligand for transition metal-catalyzed asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com |

| Polycyclic Azetidines | Palladium-catalyzed C(sp³)–H amination | Construction of complex, nitrogen-containing heterocyclic scaffolds. acs.org |

| Pinene-derived Iminodiacetic Acid (PIDA) Boronates | Reaction with chloroacetic acid | Chiral directing group for stereoselective Suzuki-Miyaura reactions. |

Theoretical and Computational Chemistry Studies on Cis Myrtanylamine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is widely applied in chemistry to calculate ground-state properties and to shed light on concepts like electronegativity, hardness, and chemical reactivity. scispace.com In the context of (-)-cis-myrtanylamine systems, DFT calculations provide crucial insights into their electronic properties, which govern their reactivity and catalytic activity.

Researchers utilize DFT to optimize the ground-state geometries of molecules derived from this compound and to calculate key electronic and reactivity parameters. researchgate.net These parameters, often referred to as conceptual DFT descriptors, help in predicting how a molecule will behave in a chemical reaction. pmf.unsa.ba

Key DFT-Calculated Reactivity Descriptors:

| Parameter | Description | Significance in Reactivity Prediction |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher EHOMO values indicate stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower ELUMO values indicate stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between EHOMO and ELUMO (ΔE = ELUMO - EHOMO). | A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it is energetically less favorable to move electrons from the HOMO to the LUMO. pmf.unsa.ba |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. Calculated as η ≈ (ELUMO - EHOMO) / 2. | A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. pmf.unsa.ba |

| Electrophilicity Index (ω) | A global reactivity index that quantifies the energy lowering of a system when it accepts electrons from the environment. | A high electrophilicity index characterizes a good electrophile. pmf.unsa.ba |

This table provides a summary of common reactivity descriptors calculated using DFT.

For instance, DFT studies on copper-catalyzed intramolecular C-H amination reactions, a process where ligands derived from chiral amines could be employed, have been used to investigate the effect of the ligand structure on catalyst efficiency. acs.org By calculating the free energy profiles for different catalytic cycles, researchers can elucidate the reaction mechanism and understand how the electronic properties of the ligand influence the key steps of the reaction, such as N-X bond breaking and C-N bond formation. acs.org Similarly, DFT has been applied to probe the mechanism of ruthenium-catalyzed deaminative coupling reactions, providing insights into the formation of catalytically active species and the energetics of proposed intermediates. marquette.edu While these studies may not always use this compound directly, the principles and methods are directly applicable to understanding and predicting the reactivity of its derivatives in catalysis.

Molecular Modeling and Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior and interactions of molecules. numberanalytics.com For systems involving this compound, molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is crucial for understanding how ligands derived from this scaffold interact with substrates or biological targets.

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or catalyst), forming a stable complex. mdpi.com In several studies, derivatives of this compound have been incorporated into larger molecules, and their binding modes have been investigated using docking. For example, computational docking was used to suggest how a synthetic small molecule, prepared from this compound, bridges the tandem RNA recognition motifs of the U2AF2 protein, a key component in pre-mRNA splicing. nih.gov Another study synthesized a series of 1,4-benzoquinone (B44022) derivatives via reaction with this compound and used molecular modeling to understand their binding interactions with the active site of the urease enzyme. researchgate.net These docking studies help to rationalize the observed biological activity and provide a structural basis for further optimization.

Molecular Dynamics (MD) Simulations: MD simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and interactions of molecules over time. numberanalytics.comnih.gov While direct MD simulations on this compound catalysis are not widely published, the technique is fundamental to understanding ligand-receptor interactions. For instance, MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking, revealing how the ligand and receptor adapt to each other's presence and the role of solvent molecules in the interaction. nih.gov For chiral catalysts derived from this compound, MD simulations could be employed to model the catalyst-substrate complex, helping to visualize the transition state and understand the origins of enantioselectivity. Advanced techniques like Gaussian Accelerated Molecular Dynamics (GaMD) can be used to enhance sampling and overcome high energy barriers, such as the cis-trans isomerization of proline residues, a challenge also present in modeling complex catalytic cycles. frontiersin.org

Interactive Data Table: Applications of Molecular Modeling for this compound Derivatives Use the filter to select a study type and see examples of how molecular modeling is applied.

| Derivative Type | Modeling Technique | System Studied | Research Goal | Reference |

|---|---|---|---|---|

| Splicing inhibitor | Computational Docking | Inhibitor-U2AF2 protein complex | Elucidate binding mode to RNA recognition motifs. | nih.gov |

| Urease inhibitor | Molecular Modeling/Docking | Inhibitor-Urease enzyme active site | Understand binding interactions. | researchgate.net |

| Bis(diphenylphosphino)amine ligand | - | Cobalt Carbonyl Complexes | Investigate coordination chemistry for Pauson-Khand reaction. | psu.edu |

| Chiral Structure-Directing Agent | - | Zeolite Frameworks | Transfer chirality to an inorganic framework. | csic.es |

Rational Design of Novel Chiral Catalysts and Ligands

The ultimate goal of many theoretical and computational studies is the rational design of new molecules with improved properties. psu.edu The rigid, chiral scaffold of this compound makes it an excellent starting point for designing novel chiral ligands and catalysts for asymmetric synthesis. sigmaaldrich.com Computational chemistry plays a pivotal role in this design process, moving from trial-and-error to a more predictive approach.

The design process often involves:

Scaffold Identification: Recognizing this compound as a robust chiral building block.

Computational Modeling: Using DFT and molecular modeling to virtually create new ligand structures by modifying the myrtanylamine scaffold. The models can predict how structural changes will affect steric hindrance, electronic properties, and coordination to a metal center.

Performance Prediction: Simulating the interaction of the newly designed ligand-metal complex with a target substrate. This can help predict the potential success of a catalyst in a specific asymmetric reaction and guide the selection of the most promising candidates for synthesis.

A clear example of this design philosophy is the work by Kubota and coworkers, who rationally designed a series of chiral organic structure-directing agents (SDAs) derived from this compound. csic.es These molecules were used to successfully transfer chirality to a zeolite framework, creating an enantiomerically-enriched material capable of enantioselective catalytic and adsorption processes. csic.es

Other research has focused on preparing chiral ligands for homogeneous catalysis. For instance, bis(diphenylphosphino)amine (PNP) ligands have been synthesized from this compound and complexed with cobalt. psu.edu The resulting complexes were investigated as catalysts for the Pauson-Khand reaction. Such studies, combining synthesis with structural analysis, provide the foundational data needed to build and validate computational models for future rational design efforts. psu.edu The development of new chiral catalysts for reactions like the asymmetric three-component Mannich reaction also highlights the utility of this compound as a core structural unit. sigmaaldrich.comsigmaaldrich.com

By integrating theoretical predictions with experimental synthesis and testing, chemists can accelerate the discovery of highly efficient and selective catalysts for the production of enantiopure compounds, which are of high value in the pharmaceutical and chemical industries. csic.es

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。